2-[2-methoxy-4-(6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide
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Overview
Description
2-[2-methoxy-4-(6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide: is a complex organic compound with a fascinating structure. Let’s break it down:
- The core structure is based on beta-carboline , a naturally occurring alkaloid.
- It contains two methoxy groups (–OCH₃) and a phenoxy group (–C₆H₄–O–) attached to the beta-carboline scaffold.
- The acetamide functional group (–CONH₂) completes the compound.
Preparation Methods
Synthesis Routes:
-
Hydrogenation of 2-Methoxy-Naphthalene
- Starting from 2-methoxy-naphthalene, catalytic hydrogenation yields the tetrahydro-beta-carboline intermediate .
- The reaction typically occurs in a pressurized vessel using Raney nickel as the catalyst.
- The product is 6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one (also known as 6-methoxy-1,2,3,4-tetrahydro-beta-carboline) .
-
Functionalization
- The tetrahydro-beta-carboline intermediate undergoes further reactions to introduce the phenoxy and acetamide groups.
- Specific synthetic routes may vary, but they involve coupling reactions and functional group transformations.
Industrial Production:
- Industrial-scale production methods are proprietary and may involve multistep syntheses or modifications of existing processes.
Chemical Reactions Analysis
Oxidation: The methoxy groups can be selectively oxidized to hydroxyl groups using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group in the acetamide can yield the corresponding alcohol.
Scientific Research Applications
Medicine: Investigated for potential therapeutic effects due to its beta-carboline backbone. Research may focus on neuroprotection, anti-inflammatory properties, or anticancer activity.
Neuroscience: Studied for interactions with neurotransmitter receptors.
Chemistry: Used as a building block in synthetic chemistry.
Mechanism of Action
Targets: Likely interacts with specific receptors or enzymes due to its structural resemblance to neurotransmitters.
Pathways: Further studies are needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C21H23N3O4 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-[2-methoxy-4-(6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenoxy]acetamide |
InChI |
InChI=1S/C21H23N3O4/c1-26-13-4-5-16-15(10-13)14-7-8-23-20(21(14)24-16)12-3-6-17(18(9-12)27-2)28-11-19(22)25/h3-6,9-10,20,23-24H,7-8,11H2,1-2H3,(H2,22,25) |
InChI Key |
LCVUXQCPBUPIAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC(=C(C=C4)OCC(=O)N)OC |
Origin of Product |
United States |
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